molecular formula C8H9N3S B12113499 Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-

Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-

Cat. No.: B12113499
M. Wt: 179.24 g/mol
InChI Key: NCAJAJQURYBXMN-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridin-2-amine,n-ethyl- is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]pyridin-2-amine,n-ethyl- typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions. For instance, the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes has been reported .

Industrial Production Methods

Industrial production methods for thiazolo[4,5-b]pyridin-2-amine,n-ethyl- are not extensively documented in the literature. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-b]pyridin-2-amine,n-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Thiazolo[4,5-b]pyridin-2-amine,n-ethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,n-ethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit certain enzymes and receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-b]pyridin-2-amine,n-ethyl- is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

N-ethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C8H9N3S/c1-2-9-8-11-7-6(12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10,11)

InChI Key

NCAJAJQURYBXMN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C=CC=N2

Origin of Product

United States

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